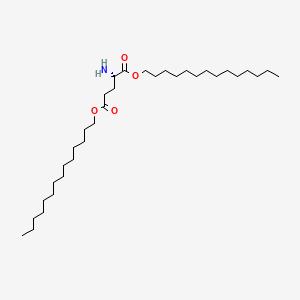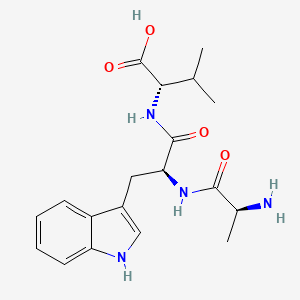![molecular formula C15H20N2 B14509276 Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl- CAS No. 63725-94-0](/img/structure/B14509276.png)
Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique fused ring structure, which includes both pyrimidine and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrimidine with an indole derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.
Industrial Production Methods
Industrial production of 2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane
- 1,2,4,5-Tetramethylcyclohexane
- 1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
Uniqueness
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63725-94-0 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2,4,5,7-tetramethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C15H20N2/c1-10-5-6-14-13(7-10)12(3)15-11(2)8-16(4)9-17(14)15/h5-7,11H,8-9H2,1-4H3 |
Clé InChI |
HTBMELNGEQHKCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CN2C1=C(C3=C2C=CC(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


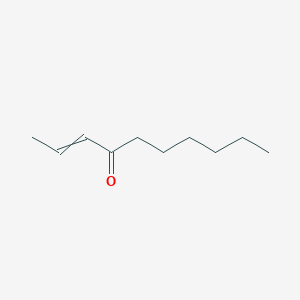
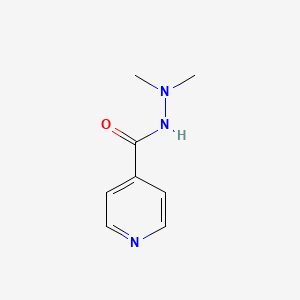
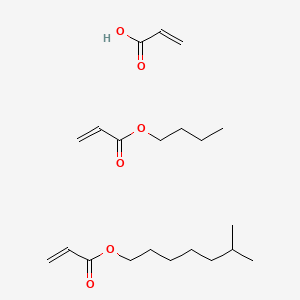

![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
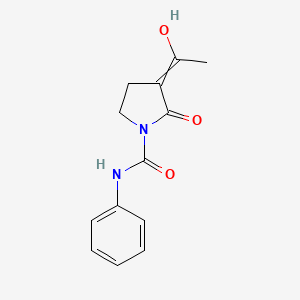
stannane](/img/structure/B14509233.png)
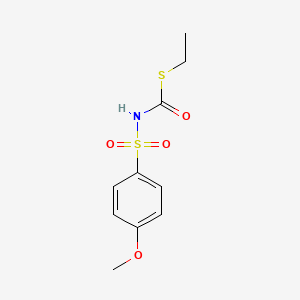
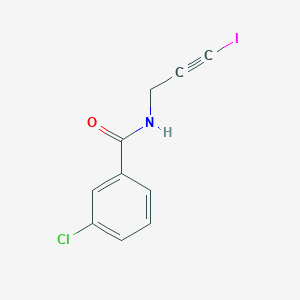
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
